molecular formula C17H23ClN2O4S B2565580 N1-(3-chloro-2-methylphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2320684-17-9

N1-(3-chloro-2-methylphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B2565580
CAS No.: 2320684-17-9
M. Wt: 386.89
InChI Key: IEEOQAHCZSYMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-2-methylphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed, showcasing the method's simplicity and high yield. This methodology is relevant for synthesizing similar compounds, including N1-(3-chloro-2-methylphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, and can be used to produce anthranilic acid derivatives and oxalamides, indicating its potential in medicinal chemistry and organic synthesis (Mamedov et al., 2016).

Coordination Chemistry and Catalysis

Research on the synthesis and formation of new vic-dioxime complexes reveals that ligands can form mononuclear complexes with metals, proposing different geometrical arrangements based on the metal and ligand involved. This study provides insights into how this compound might interact with metal ions, potentially leading to new catalysts or materials for various applications, including catalysis and material science (Canpolat & Kaya, 2005).

Photodynamic Therapy

The study of meso-tetra(hydroxyphenyl)chlorin (m-THPC) in photodynamic therapy (PDT) for cancer treatment suggests that related compounds, such as this compound, might be investigated for their potential as photosensitizers in PDT. The research highlights the importance of understanding the excited-state dynamics of such compounds for their application in cancer treatment (Howe et al., 1999).

Chemoprevention and Cancer Research

The identification of candidate cancer chemopreventive agents and their evaluation in animal models and human clinical trials underscores the importance of discovering and testing new compounds for their potential to prevent or treat cancer. Although not directly related to this compound, this research context suggests that compounds with unique chemical structures might have untapped potential in cancer chemoprevention and treatment (Boone et al., 1990).

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-12-13(18)3-2-4-14(12)20-16(23)15(22)19-11-17(24-8-7-21)5-9-25-10-6-17/h2-4,21H,5-11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEOQAHCZSYMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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